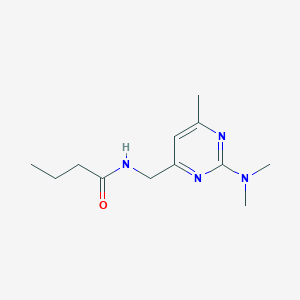

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide

Description

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a dimethylamino group at position 2, a methyl group at position 6, and a butyramide moiety attached via a methylene bridge at position 4. Its butyramide chain confers moderate lipophilicity, while the dimethylamino group may enhance solubility in physiological conditions through pH-dependent protonation .

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-5-6-11(17)13-8-10-7-9(2)14-12(15-10)16(3)4/h7H,5-6,8H2,1-4H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUYOIUSKFASPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=NC(=NC(=C1)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as acetylacetone and guanidine.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine donor reacts with the pyrimidine ring.

Attachment of the Butyramide Moiety: The final step involves the coupling of the butyramide group to the dimethylaminopyrimidine intermediate. This can be achieved through an amide bond formation reaction using reagents such as butyric acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyric acid, while reduction may produce N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butylamine.

Scientific Research Applications

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and inferred properties between the target compound and analogs from the provided evidence:

Pharmacokinetic and Pharmacodynamic Implications

- However, the dimethylamino group balances this with aqueous solubility.

- Metabolic Stability : The absence of a hydroxy group (unlike ) may reduce Phase II glucuronidation, improving metabolic stability .

- Target Engagement : The pyrimidine core in the target and compounds suggests kinase or antimicrobial targets, whereas ’s peptidomimetics likely inhibit proteases or protein-protein interactions .

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial and antiviral properties, as well as implications in cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C13H21N5O2

- Molecular Weight : 279.344 g/mol

- IUPAC Name : N-[2-[[4-(dimethylamino)pyrimidin-2-yl]methylamino]-2-oxoethyl]butanamide

The compound features a pyrimidine ring, which is known for its role in various biological processes and its utility in medicinal chemistry.

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits significant antimicrobial and antiviral activity. For instance, studies have shown that derivatives of pyrimidine compounds often display inhibitory effects against a range of pathogens, which could be attributed to their ability to interfere with nucleic acid synthesis or protein function in microorganisms .

Cancer Research Applications

The compound has been investigated for its potential use in cancer therapy. Its structural similarity to other known anticancer agents suggests it may inhibit tumor growth by targeting specific cellular pathways involved in cell proliferation and apoptosis. The exploration of its effects on various cancer cell lines has shown promising results, indicating that it could serve as a lead compound for further drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Modulation of Cell Signaling Pathways : It may influence signaling pathways that regulate cell growth and apoptosis, thus enhancing the therapeutic efficacy against tumors.

- Interaction with Nucleic Acids : Its ability to bind with DNA or RNA could disrupt the replication processes in both microbial and cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various pyrimidine derivatives, including this compound, revealed that the compound exhibited significant inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods, showcasing its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of this compound on various human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Q & A

Q. What are the key steps in synthesizing N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)butyramide?

The synthesis typically involves:

- Nucleophilic substitution at the pyrimidine ring to introduce the dimethylamino group.

- Amide coupling between the pyrimidine-methyl intermediate and butyramide using carbodiimide-based reagents (e.g., EDC/HOBt).

- Purification via column chromatography or recrystallization to isolate the target compound. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side products like unreacted intermediates or dimerization .

Q. How can researchers confirm the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and amide bond formation.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight. Cross-referencing spectral data with synthesized analogs (e.g., pyrimidine derivatives) ensures accuracy .

Q. What in vitro assays are suitable for initial biological activity screening?

- Kinase inhibition assays : Measure IC against p38 MAPK using fluorescence-based ADP-Glo™ or radiometric assays.

- Anti-inflammatory activity : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How to design experiments to elucidate its mechanism of action against kinase targets?

- Enzyme kinetics : Determine and inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for measurement.

- Structural studies : Co-crystallization with p38 MAPK for X-ray diffraction to identify binding interactions .

Q. How to resolve contradictions in kinase inhibition data across studies?

- Assay validation : Compare results across orthogonal methods (e.g., enzymatic vs. cell-based assays).

- Context specificity : Evaluate cell-type-dependent signaling crosstalk (e.g., JNK/ERK pathways).

- Statistical rigor : Use Bayesian meta-analysis to reconcile variability in IC values .

Q. What strategies optimize potency through structure-activity relationship (SAR) studies?

- Substituent modulation : Replace the butyramide chain with shorter/longer acyl groups to alter hydrophobicity.

- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 6-methyl position.

- Bioisosteres : Replace dimethylamino with morpholino to enhance metabolic stability. Validate changes via iterative SAR cycles and molecular docking .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Inflammation : Collagen-induced arthritis (CIA) in mice, monitoring joint swelling and cytokine levels.

- Dose optimization : Pharmacokinetic studies (oral vs. intraperitoneal) to determine bioavailability and half-life.

- Toxicity profiling : Histopathological analysis of liver/kidney tissues post-administration .

Q. How to detect and quantify synthetic impurities or degradation products?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify impurities using gradient elution and fragmentation patterns.

- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions, then profile degradants.

- Reference standards : Compare retention times and spectra with known impurities (e.g., deaminated analogs) .

Q. How to assess stability under physiological conditions?

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) and analyze degradation via HPLC.

- Plasma stability : Monitor parent compound depletion in human plasma over 24 hours.

- Lyophilization : Test long-term stability by storing lyophilized powder at -80°C and assessing recovery .

Q. What computational methods predict off-target interactions or novel applications?

- Molecular docking : Screen against kinase databases (e.g., PDB, ChEMBL) to identify secondary targets.

- Machine learning : Train models on pyrimidine-based inhibitors to forecast ADMET properties.

- Network pharmacology : Map compound-target-disease networks to propose repurposing opportunities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.